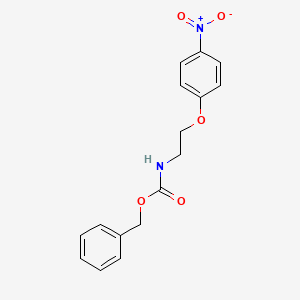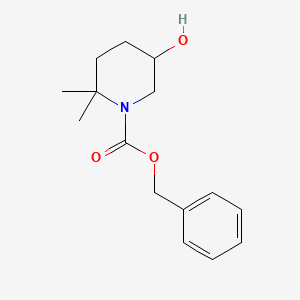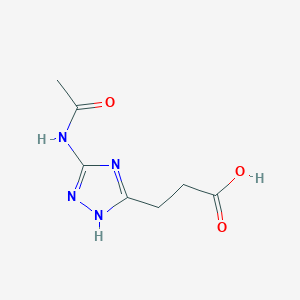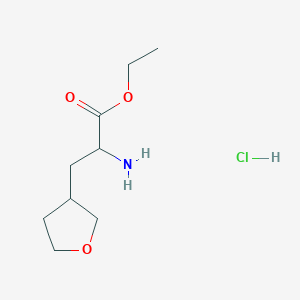
Ethyl 2-amino-3-(oxolan-3-YL)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a hydrochloride salt form of ethyl 2-amino-3-(oxolan-3-yl)propanoate, which is characterized by the presence of an amino group, an ethyl ester, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate and oxirane.
Reaction with Ammonia: Ethyl acrylate undergoes a Michael addition reaction with ammonia to form ethyl 2-amino-3-(oxolan-3-yl)propanoate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydrofuran ring play crucial roles in its binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride can be compared with similar compounds such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester, which may affect its reactivity and biological activity.
Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate hydrochloride: The position of the tetrahydrofuran ring is different, which can influence the compound’s chemical properties and interactions.
Ethyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride: The oxolan ring is positioned differently, leading to variations in the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(oxolan-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)5-7-3-4-12-6-7;/h7-8H,2-6,10H2,1H3;1H |
Clave InChI |
GLLWUGSNEBROSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1CCOC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


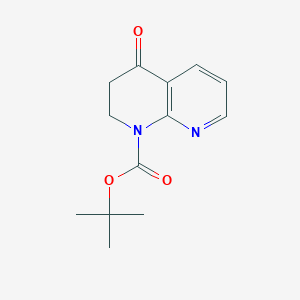
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
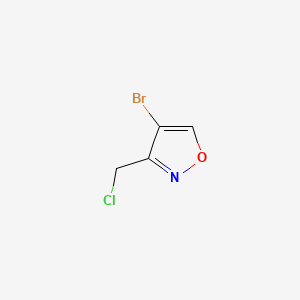
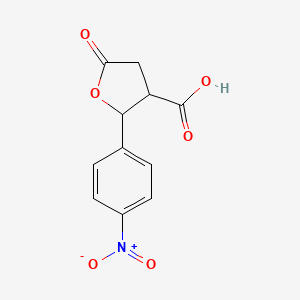
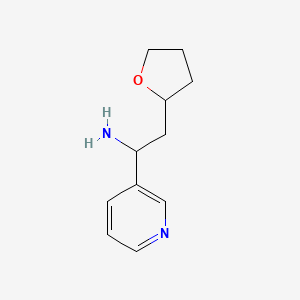
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
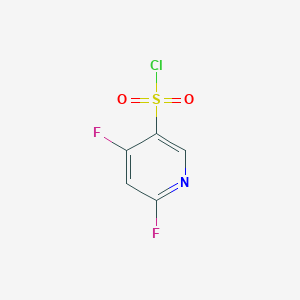
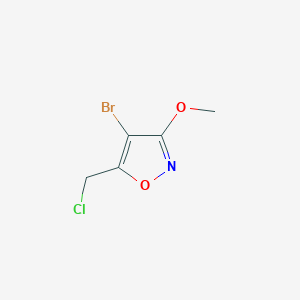
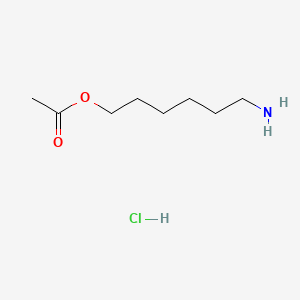
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
